2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound that features a unique combination of a chlorophenoxy group and a pyrrolo[3,4-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common approach includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . This method provides an efficient route to the pyrrolo[3,4-d]pyrimidine system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenoxy group or the pyrrolo[3,4-d]pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceutical compounds and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to altered cell behavior. This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the natural substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity and potential as a therapeutic agent.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with applications in cancer treatment.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKHMMDYNWHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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